Journal Name:Molecular Nutrition & Food Research
Journal ISSN:1613-4125
IF:6.575
Journal Website:http://www.wiley-vch.de/publish/en/journals/alphabeticIndex/2216/?jURL=http://www.wiley-vch.de/vch/journals/2216/cover/current.html
Year of Origin:2004
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:273
Publishing Cycle:Monthly
OA or Not:Not
Cell-mimic polymersome-shielded islets for long-term immune protection of neonatal porcine islet-like cell clusters†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-02-18 , DOI: 10.1039/C9TB02270H
Although islet cell transplantation has emerged as a promising treatment for type 1 diabetes, it remains an unmet clinical application due to the need for immunosuppression to prevent islet elimination and autoimmunity. To solve these problems, we developed novel nanoencapsulation of neonatal porcine islet-like cell clusters (NPCCs) with cell-mimic polymersomes (PSomes) based on PEG-b-PLA (poly(ethylene glycol)-b-poly(DL-lactic acid)). To accomplish this, we first formulated NHS-, NH2-, COOH-, and m(methoxy)-PSomes. This coating utilizes interactions involving NPCC surfaces and PSomes that have covalent bonds, electrostatic interactions, and hydrogen bonds. We extended the range of applicability by comparing the binding affinity of electrostatic attraction and hydrogen bonding, as well as covalent bonds. Our protocol can be used as an efficient hydrogen bonding method because it reduces cell membrane damage as well as the use of covalent bonding methods. We verified the selective permeability of NHS-, NH2-, COOH-, and m-PSome-shielded NPCCs. Furthermore, we showed that a novel nanoencapsulation did not affect insulin secretion from NPCCs. This study offers engineering advances in islet encapsulation technologies to be used for cell-based transplantation therapies.
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C60@lysozyme: a new photosensitizing agent for photodynamic therapy†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2017-04-27 , DOI: 10.1039/C7TB00800G
C60@lysozyme showed significant visible light-induced singlet oxygen generation in water, indicating the potential of this hybrid as an agent for photodynamic therapy. The reactive oxygen species (ROS) concentration generated by C60@lysozyme during irradiation depends on the light source, the irradiation time and the concentration of the hybrid. C60@lysozyme significantly reduced the HeLa cell viability in response to visible light irradiation. The generation of H2O2, due to the photoactivity of C60@lysozyme, causes cell death via easy permeation of hydrogen peroxide through the cell membrane and activation of endogenous ROS production.
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Cancer nanomedicine: focus on recent developments and self-assembled peptide nanocarriers
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2019-11-04 , DOI: 10.1039/C9TB01842E
The applications of nanoparticulate drug delivery have received abundant interest in the field of cancer diagnosis and treatment. By virtue of their unique features and design, nanomedicines have made remarkable progress in eliminating dreadful tumors. Research in cancer nanomedicine has spanned multitudes of drug delivery systems that possess high tumor targeting ability, sensitivity towards tumor microenvironments and improved efficacy. Various nanocarriers have been developed and approved for anti-tumor drug targeting. These nanocarriers, i.e., liposomes, micelles, nanotubes, dendrimers and peptides, offer a wide range of advantages, such as high selectivity, multi-functionality, specificity, biocompatibility and precise control of drug release. Nanomedicines based on self-assembled peptide carrier systems have been developed in recent years for cancer targeting. Self-assembled peptides have tremendous properties of forming targeted drug delivery vehicles such as nanohydrogels with unique features and functionality. In this review article, we discuss some developments in cancer nanomedicine. We present a diverse range of nanotargeted drug-delivery systems.
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Carbon dots with red emission as a fluorescent and colorimeteric dual-readout probe for the detection of chromium(vi) and cysteine and its logic gate operation†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2018-08-24 , DOI: 10.1039/C8TB01580E
A novel visual probe with red fluorescent carbon dots (CDs) has been facilely fabricated for the sequential detection of chromium(VI) [Cr(VI)] and cysteine (Cys) via a fluorescent and colorimetric double-mode readout assay. The as-prepared CDs exhibit not only exceedingly optical stability, but also excellent biocompatibility and biolabeling potentials. The fluorescence of the CDs can be extinguished dramatically with Cr(VI). After the addition of Cys, the fluorescence of the CDs was restored due to the complexation between Cr(VI) and Cys that leads Cr(VI) to escape from the surface of CDs. The probe displayed high selectivity and sensitivity toward Cr(VI) and Cys over other analytes with a low detection limit of 0.26 μM and 0.14 μM, respectively. Simultaneously, the color of the CDs solution was changed (red–purple–yellow) along with the fluorescence signal of the CDs, and the CDs can be used as a dual response signal sensor. Based on the above results, an “AND” logic gate for red-emitting CDs has been constructed. Moreover, to the best of our knowledge, it is the first red-emissive carbon dots for chromium(VI) and cysteine assays. The probe was extended to cellular imaging. Based on the simplicity, time-saving, and cost-effectiveness of the constructed program, this probe shows great potential in biosensing, bioimaging, and environmental monitoring.
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Brimonidine–montmorillonite hybrid formulation for topical drug delivery to the eye†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-07-22 , DOI: 10.1039/D0TB01213K
Brimonidine (BMD) is often prescribed as an eye drop to reduce the intraocular pressure (IOP) for glaucoma treatment. However, eye drops are limited by rapid clearance from the preocular surface, and hence a low ocular drug bioavailability. Therefore, in this study, we propose montmorillonite (MMT), as a delivery carrier, hybridized with BMD (BMD–MMT) for topical drug delivery to the eye. The BMD–MMT hybrid was prepared by intercalating the BMD molecules in the interlayer space of the MMT lattice via ion-exchange reaction; it was then formulated with polyvinyl alcohol (PVA) to produce a dry tablet (i.e., BMD–MMT@PVA). The BMD–MMT@PVA hybrid drug released BMD in a sustained manner for more than 5 h under in vitro conditions. When the hybrid drug was administered to rabbit eyes in vivo, 43% and 18.5% BMD–MMT still remained on the preocular surface for 10 and 60 min after administration, respectively. Thus, the BMD–MMT@PVA hybrid drug exhibited a prolonged decrease in IOP, that is, for 12 h, which was approximately two times longer than that observed with the commercially available BMD eye drop, Alphagan® P.
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Carbon-mediated synthesis of shape-controllable manganese phosphate as nanozymes for modulation of superoxide anions in HeLa cells†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2018-11-29 , DOI: 10.1039/C8TB02573H
Transition metal phosphates have shown great potential as nanozymes for selective detection of reactive oxygen species (ROS), but its application has been hindered by the complicated synthesis and difficulty in shape and size control. Herein, we present a facile method to fabricate transition metal phosphates by using hollow carbon structures as substrates. Manganese phosphate is a typical Nanozyme used in this design and the shape and size of the Mnx(PO4)y layer can be efficiently controlled by altering the carbon substrates. Characterization demonstrated that Mnx(PO4)y layer modified hollow carbon sphere (Mn-MPSA-HCS) and hollow carbon cubic (Mn-MPSA-HCC) were successfully prepared and used as nanozymes for superoxide detection. The established electrochemical sensor was employed in the online monitoring of drug stimulated superoxide anions released from cancer cells. This method can be adapted as a general way to prepare transition metal phosphate layers with various controllable shapes and sizes as nanozymes for different uses in the future.
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Calcium phosphate altered the cytokine secretion of macrophages and influenced the homing of mesenchymal stem cells†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2018-06-14 , DOI: 10.1039/C8TB01201F
Immune cells such as macrophages play an important role in tissue regeneration. In this study, an in vivo mouse intramuscular implantation model was applied to demonstrate the gradual infiltration of macrophages, followed by homing of mesenchymal stem cells (MSCs) during the early phase of biphasic calcium phosphate (BCP)-induced ectopic bone formation. Then, a novel real-time cell analysis (RTCA) system was used to continuously monitor cell migration in vitro, suggesting the positive roles of BCP-mediated macrophage secretion in MSC recruitment. A Proteome Profiler cytokine array was also applied to investigate the BCP-stimulated secretion pattern of macrophages by simultaneously screening 111 cytokines, indicating that Raw 264.7 macrophages released a pronounced amount of chemokines (CCL2, 3, 4, 5 and CXCL2, 10, 16) and non-chemokine molecules (OPN, VEGF, CD14, Cystatin C and PAI-1), which are involved in cell homing and bone regeneration. Among them, osteoinductive BCP ceramics significantly promoted the secretion of CCL2, 3, 4 and Cystatin C in macrophages, which was consistent with the up-regulated expression of chemokine genes (Ccl2, 3, 4). Considering their previously-reported chemotactic functions, the effects of CCL2/MCP-1 and CCL3/MIP-1α on MSC recruitment were further evaluated by the RTCA system. It was found that exogenous CCL2/MCP-1 and CCL3/MIP-1α dramatically accelerated MSC migration, while their neutralizing antibodies reduced MSC motility. Moreover, BCP-mediated macrophage secretion up-regulated the gene expression of chemokine receptors (Ccr1 and Ccr2) in MSCs, but the blockage of CCR1 and CCR2 exerted inhibitory effects on MSC chemotaxis. RTCA results showed that compared to CCL3/CCR1, the CCL2/CCR2 axis might exert a predominant chemotactic effect for MSC recruitment. These findings indicated that osteoinductive BCP ceramics might regulate macrophage secretion via an ERK signaling pathway, and the increased release of chemokines in macrophages would accelerate MSC homing to facilitate bone formation. These findings might deepen our understanding of biomaterial-mediated immune response and help to design orthopedic implants with desired immunomodulatory abilities to recruit host stem cells endogenously for bone regeneration.
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Cascade amplified colorimetric immunoassay based on an integrated multifunctional composite with catalytic coordination polymers for prostate specific antigen detection†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-10-19 , DOI: 10.1039/D0TB02104K
Coordination polymers (CPs) have been extensively investigated for a variety of applications because of their tunable structures and properties. In this work, we demonstrated the potential of catalytic CPs in the fabrication of an integrated multifunctional composite for establishing a cascade amplified immunoassay. For this purpose, an Fe(III)-based CP (FeCP) with peroxidase-like activity was employed as a model of catalytic CPs to simultaneously integrate glucose oxidase (GOx) and the anti-prostate specific antigen (anti-PSA) antibody through a self-adaptive inclusion process. This leads to the formation of a dual-functional anti-PSA/GOx@FeCP composite with cascade catalytic activity and capture ability to target the antigen. Benefiting from the shielding effect of FeCPs as a host, a significantly improved stability against harsh environments can be achieved for the loaded GOx and anti-PSA antibody in the composite. On this basis, by utilizing anti-PSA/GOx@FeCPs as a detection antibody, a colorimetric immunoassay based on the cascade catalysis of GOx and FeCPs as a signal amplified enhancer was developed for the detection of PSA. Under optimal conditions, satisfactory detection results have been achieved in both buffered aqueous solutions and serum samples. We believe that this study will open up a new avenue for the rational design and fabrication of multifunctional composites while offering a new cascade amplification strategy for PSA detection.
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Carbon dots from PEG for highly sensitive detection of levodopa†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2015-02-03 , DOI: 10.1039/C4TB01983K
High-intensity fluorescent carbon dots (CDs) coupled with tyrosinase (TYR) yielded hybrids, as a fluorescent probe, which were efficient, fast, stable and sensitive in the detection of levodopa (L-DOPA). The detection limit of L-DOPA was as low as 9.0 × 10−8 mol L−1 with a wide linear range from 3.17 × 10−4 mol L−1 to 3.11 × 10−7 mol L−1. The efficient selective detection of L-DOPA can be attributed to the CDs that are excellent electron acceptors/donors and exhibit high adsorption capacity of H+. It is worth mentioning that TYR does not require modification and immobilization, and the test results could be read as soon as the probe–sample incubation was completed. Moreover, the test results are comparable to those of the present clinical fluorescence and high performance liquid chromatography (HPLC) methods. Our experimental results indicated that CDs possess great potential in the development of various enzyme-based biosensors.
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Carbon nanodot decorated acellular dermal matrix hydrogel augments chronic wound closure†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-09-09 , DOI: 10.1039/D0TB01574A
Impaired skin regeneration in chronic wounds like in diabetes corresponds to high oxidative stress, poor angiogenesis and insufficient collagen hyperplasia. Therefore, a multifaceted strategy for treatment is required to address critical issues associated with chronic wound healing. Fascinating application of nanomaterials in chronic wounds is still limited; hence, in the present work bioactive solubilized decellularized dermal matrix (sADM) was employed to form a hydrogel with chitosan (CTS) at physiological pH/temperature and modified with reactive oxygen species (ROS) scavenging carbon nanodots (ND). A detailed in vitro investigation found that the ND modified bioactive hydrogel (CsADMND) is suitable for human amniotic membrane derived stem cell (hAMSC) delivery. Also, CsADMND was observed to possess a good ROS scavenging property, hemocompatibility and pro-angiogenic potential as demonstrated by 2,2-diphenyl-1-picrylhydrazyl (DPPH), haemolysis and chick chorioallantoic membrane (CAM) assay, respectively. The hybrid hydrogel promoted migration of cells in vitro in scratch assay owing to its antioxidant potential and the presence of bioactive moieties. Further, its efficacy in healing full thickness (FT) chronic wounds was evaluated in a streptozotocin (STZ) induced diabetic model. The CsADMND hydrogel after association with hAMSCs led to stimulation of early angiogenesis, superior collagen deposition, rapid wound closure, complete reepithelialisation, and formation of distinct organized dermal epidermal junctions (DEJ) post 21 days of healing. These results suggest that the hAMSC laden CsADMND hydrogel may serve as a promising therapeutic strategy for the management of chronic wounds.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 FOOD SCIENCE & TECHNOLOGY 食品科技1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.50 98 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/mnf